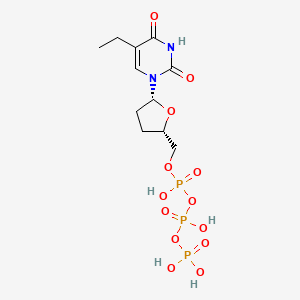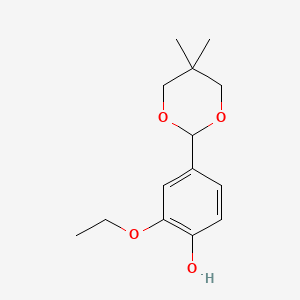
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol: is an organic compound characterized by the presence of a dioxane ring and an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol typically involves the reaction of 2-ethoxyphenol with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
Chemistry: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phenolic group is particularly useful in studying oxidative stress and antioxidant mechanisms.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This interaction can modulate various biochemical pathways, reducing oxidative damage and influencing cellular functions.
Comparison with Similar Compounds
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
- Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
Comparison:
- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde : Similar dioxane ring structure but with an aldehyde group instead of an ethoxyphenol group. It is used in different synthetic applications and has distinct reactivity.
- Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate : Contains a benzoate ester group, making it more suitable for esterification reactions and applications in polymer chemistry.
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane : Features a nitromethyl group, which imparts different chemical properties and reactivity, particularly in nitration and reduction reactions.
The uniqueness of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol lies in its combination of the dioxane ring and ethoxyphenol group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
69367-40-4 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-4-16-12-7-10(5-6-11(12)15)13-17-8-14(2,3)9-18-13/h5-7,13,15H,4,8-9H2,1-3H3 |
InChI Key |
XEFZTJTXHMGSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2OCC(CO2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


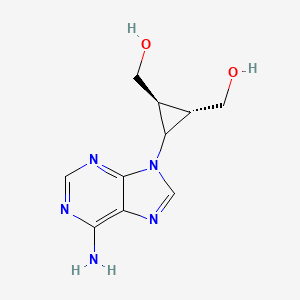
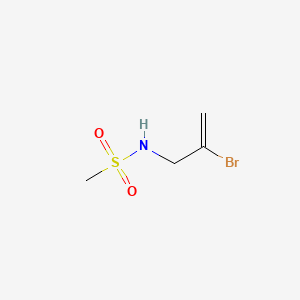
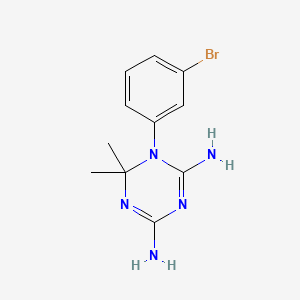
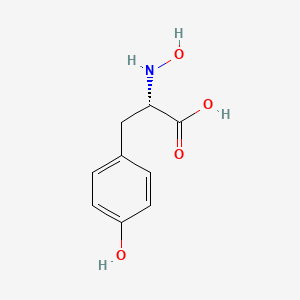
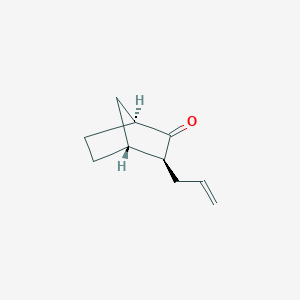
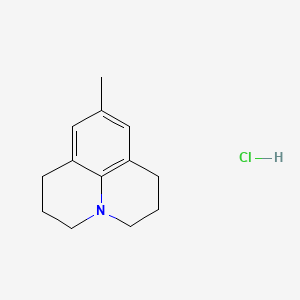
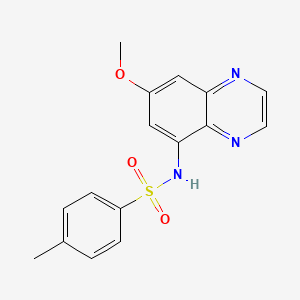
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)
![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
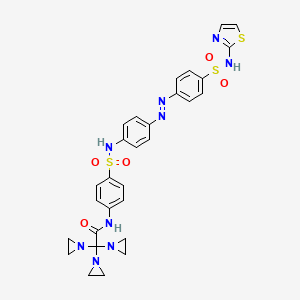
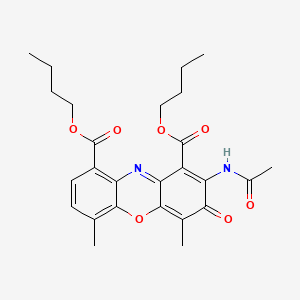
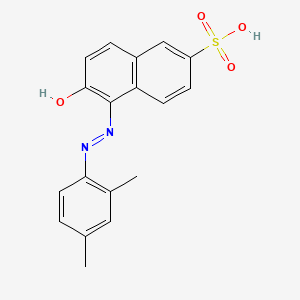
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
